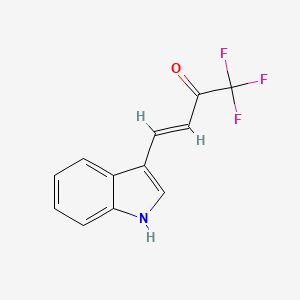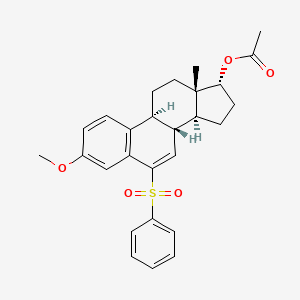
trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex fluorinated compounds often involves strategic fluorination techniques and the construction of indole derivatives. For instance, Durie et al. (2014) demonstrated a stepwise preparation of a fluorinated cyclohexane, avoiding complex intermediates, highlighting the nuanced approaches required in fluorine chemistry (Durie et al., 2014). Umemoto et al. (2010) discussed the utility of phenylsulfur trifluorides as fluorinating agents, suggesting methodologies potentially applicable to the synthesis of "trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one" (Umemoto et al., 2010).
Molecular Structure Analysis
The molecular structure of fluorinated compounds and indole derivatives has been extensively studied. Techniques such as X-ray diffraction and NMR spectroscopy are crucial for determining the arrangement of atoms. For example, the study by Schaick et al. (1974) on difluoro-ethenes provides a model for understanding the geometric parameters that might be relevant for analyzing the structure of "trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one" (Schaick et al., 1974).
Chemical Reactions and Properties
The reactivity of fluorinated compounds and indole derivatives encompasses a broad range of chemical behaviors, from nucleophilic substitutions to electrophilic additions. The work by Singh et al. (1999) on the trifluoromethylation of enones hints at the types of reactions that might be relevant for the compound , showcasing the versatility and reactivity of fluorinated entities (Singh et al., 1999).
Physical Properties Analysis
Fluorinated compounds exhibit unique physical properties, such as high thermal stability and distinctive solubility characteristics, due to the presence of fluorine atoms. Yin et al. (2005) discussed the synthesis and properties of fluorinated polyimides, offering insights into the influence of fluorine on material properties (Yin et al., 2005).
Scientific Research Applications
DNA-Binding and Molecular Structure Analysis
Research has shown that compounds similar to trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one demonstrate potential in DNA-binding. A study reported the synthesis and characterization of a copper(II) complex with a structure analogous to trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one, showing strong binding affinity to calf-thymus DNA, highlighting its potential in molecular biology and pharmacology (Hema et al., 2018).
Reaction with C-Nucleophiles
In chemical synthesis, compounds like trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one react with C-nucleophiles, which are important in organic synthesis. A study explored the reactions of a similar compound, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, with various organo-magnesium and -zinc compounds, indicating its reactivity and application in synthetic chemistry (Gorbunova et al., 1993).
Stereoselective Synthesis
The compound's ability to undergo stereoselective reactions is another critical application in scientific research. A study investigating the synthesis of (E)-3-trifluoromethyl-3-aryl(hetaryl)acroleins utilized a similar compound, demonstrating its importance in the production of stereospecific molecules (Baraznenok et al., 1998).
Derivative Synthesis and Modification
Compounds analogous to trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one are used in the synthesis and modification of derivatives for various applications. For instance, a study on the addition reaction of propionaldehyde to hexafluoro-2-butyne under specific conditions led to the creation of multiple derivatives, showcasing the compound's versatility in chemical synthesis (Nishida et al., 1991).
Isomerization and Structural Studies
The study of isomerization and structural properties of similar compounds has significant implications in understanding chemical reactions and molecular dynamics. Research into the configurations and rearrangement of compounds analogous to trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one provides insights into stereochemistry and molecular behavior (Fujiwara et al., 2000).
properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-(1H-indol-3-yl)but-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11(17)6-5-8-7-16-10-4-2-1-3-9(8)10/h1-7,16H/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOBNNCHGLNGA-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one | |
CAS RN |
153532-01-5 |
Source


|
| Record name | trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)
![URIDINE 5/'-DIPHOSPHO-N-ACETYLGLUCOSAMINE-[GLUCOSAMINE-6-3H(N)]](/img/no-structure.png)





![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)
